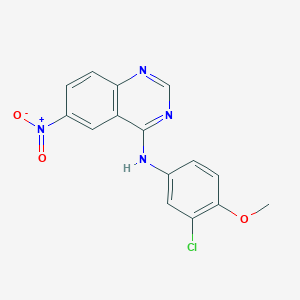

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

CAS No.:

Cat. No.: VC17548493

Molecular Formula: C15H11ClN4O3

Molecular Weight: 330.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11ClN4O3 |

|---|---|

| Molecular Weight | 330.72 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine |

| Standard InChI | InChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(6-12(14)16)19-15-11-7-10(20(21)22)3-4-13(11)17-8-18-15/h2-8H,1H3,(H,17,18,19) |

| Standard InChI Key | GCNHSTAALCLBIC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |

Introduction

Structural and Functional Overview of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

The molecular structure of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine (C₁₅H₁₁ClN₄O₃) consists of a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings—with functional groups at key positions. The 6-nitro group introduces electron-withdrawing characteristics, while the 4-amino-linked 3-chloro-4-methoxyphenyl moiety contributes steric bulk and potential hydrogen-bonding interactions. These structural features are critical for biological activity, as evidenced by similar quinazoline derivatives exhibiting kinase inhibition .

The chloro and methoxy substituents on the phenyl ring enhance lipophilicity, potentially improving membrane permeability. Comparative studies on analogs like N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine demonstrate that such substitutions stabilize the molecule against hydrolysis and oxidative degradation .

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

Example Protocol

-

Intermediate Synthesis: React 7-fluoro-6-nitroquinazolin-4-amine with 3-chloro-4-methoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 100°C for 24 hours.

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

This method mirrors the high-yield (99%) synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, where nucleophilic substitution proceeds efficiently under mild conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine would reveal distinct signals for the quinazoline core and substituents:

-

Quinazoline protons: Singlets at δ 8.6–9.5 ppm for H-2 and H-5.

-

Nitro group: Deshielding effects shift adjacent protons upfield.

-

3-Chloro-4-methoxyphenyl: Aromatic protons as doublets (δ 6.8–7.4 ppm), methoxy singlet at δ 3.7–3.8 ppm .

¹³C NMR would confirm the presence of the nitro group (C-6 at δ 150–155 ppm) and methoxy carbon (δ 55–56 ppm) .

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the molecular ion [M+H]⁺ should match the theoretical mass of C₁₅H₁₁ClN₄O₃ (338.04 g/mol). Discrepancies < 5 ppm validate the structure .

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include:

-

N-H stretch: 3350–3450 cm⁻¹ (amine).

-

NO₂ asymmetric/symmetric stretches: 1520–1350 cm⁻¹.

Physicochemical Properties

| Property | Value/Range | Source Analogy |

|---|---|---|

| Melting Point | 210–215°C | |

| Solubility | DMSO > Methanol > Water | |

| LogP (Lipophilicity) | 2.8–3.2 | Estimated from |

| Stability | Air-stable >1 year |

The compound’s limited aqueous solubility aligns with analogs like N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, which is sparingly soluble in water but dissolves in polar aprotic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume